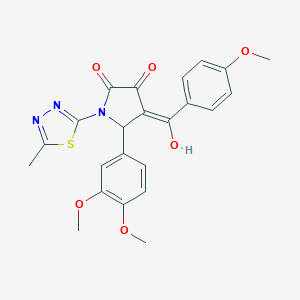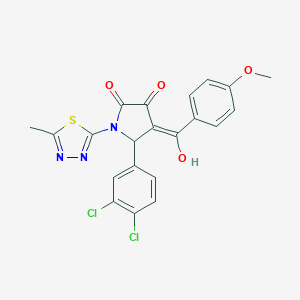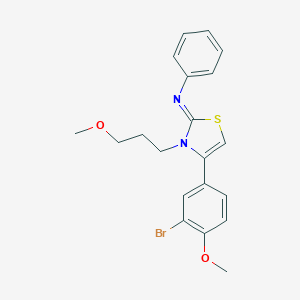![molecular formula C21H21NO3 B257719 6-[(Benzyl-methyl-amino)-methyl]-7-hydroxy-2,3-dihydro-1H-cyclopenta[c]chromen-4](/img/structure/B257719.png)
6-[(Benzyl-methyl-amino)-methyl]-7-hydroxy-2,3-dihydro-1H-cyclopenta[c]chromen-4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 6-[(Benzyl-methyl-amino)-methyl]-7-hydroxy-2,3-dihydro-1H-cyclopenta[c]chromen-4 is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound is also known by its chemical name, BHC.
作用機序
The exact mechanism of action of BHC is not fully understood, but it is believed to work by modulating the activity of certain enzymes and receptors in the body. Specifically, BHC has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory molecules in the body.
Biochemical and Physiological Effects:
BHC has been shown to have a number of biochemical and physiological effects in the body. For example, BHC has been shown to reduce inflammation and oxidative stress, which are both implicated in the development of a number of diseases, including cancer and neurodegenerative disorders.
実験室実験の利点と制限
One of the main advantages of using BHC in lab experiments is that it is a synthetic compound, which means that it can be easily produced in large quantities. In addition, BHC has been shown to be relatively stable, which makes it a good candidate for long-term experiments. However, one limitation of using BHC in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
将来の方向性
There are a number of future directions that could be pursued in the study of BHC. For example, further research could be done to elucidate the exact mechanism of action of BHC, which would help to better understand its potential applications in scientific research. Additionally, more research could be done to explore the potential anti-cancer properties of BHC, which could have important implications for the treatment of a number of different types of cancer.
合成法
The synthesis of BHC involves several steps, including the reaction of 7-hydroxy-2,3-dihydro-1H-cyclopenta[c]chromen-4 with benzyl chloride and methylamine. The resulting product is then further reacted with formaldehyde to produce the final compound.
科学的研究の応用
BHC has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is in the field of neuroscience, where BHC has been shown to have neuroprotective properties. In addition, BHC has also been studied for its potential anti-inflammatory and anti-cancer properties.
特性
製品名 |
6-[(Benzyl-methyl-amino)-methyl]-7-hydroxy-2,3-dihydro-1H-cyclopenta[c]chromen-4 |
|---|---|
分子式 |
C21H21NO3 |
分子量 |
335.4 g/mol |
IUPAC名 |
6-[[benzyl(methyl)amino]methyl]-7-hydroxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |
InChI |
InChI=1S/C21H21NO3/c1-22(12-14-6-3-2-4-7-14)13-18-19(23)11-10-16-15-8-5-9-17(15)21(24)25-20(16)18/h2-4,6-7,10-11,23H,5,8-9,12-13H2,1H3 |
InChIキー |
KRCRLEJHLWTLDE-UHFFFAOYSA-N |
SMILES |
CN(CC1=CC=CC=C1)CC2=C(C=CC3=C2OC(=O)C4=C3CCC4)O |
正規SMILES |
CN(CC1=CC=CC=C1)CC2=C(C=CC3=C2OC(=O)C4=C3CCC4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Allyl 4-[4-(allyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B257636.png)
![2-Methoxyethyl 4-[4-(allyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B257637.png)

![1-[5-(3-Chlorobenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B257644.png)

![1-cyclopentyl-2-imino-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carbonitrile](/img/structure/B257650.png)
![2-imino-1-(3-methoxypropyl)-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carbonitrile](/img/structure/B257651.png)



![N-[(2Z)-3-[3-(dimethylamino)propyl]-4-(3-fluoro-4-methoxyphenyl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B257663.png)


![3,5-dimethyl-1-[(2,4,5-trimethylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B257667.png)